4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
The compound “4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs due to its bioactivity . The molecule also contains a benzo[d]thiazol-2-yl group, which is a heterocyclic compound that is often found in dyes and therapeutic agents .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. For instance, the benzo[d]thiazol-2-yl group might undergo reactions with electrophiles due to the presence of electron-rich nitrogen and sulfur atoms .Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
This compound has been studied for its potential as an inhibitor of HIV-1 reverse transcriptase (RT). The RT inhibitors are crucial in the treatment of HIV-1 infection, and the development of novel inhibitors is ongoing due to the emergence of drug-resistant strains. Research has shown that derivatives of benzo[d]thiazol-2-yl exhibit inhibitory action against HIV-1 RT, with some compounds demonstrating better inhibitory action than reference drugs like nevirapine .
Pesticidal Agents
Compounds with the benzo[d]thiazol-2-yl moiety have been synthesized and evaluated for their pesticidal properties. They have shown favorable insecticidal potentials, particularly against pests like the oriental armyworm and diamondback moth. Some derivatives have been identified as potential new insecticidal/acaricidal leading structures for further investigation .
Anti-Mycobacterial Agents
The search for new anti-mycobacterial agents has led to the exploration of benzo[d]thiazol-2-yl derivatives. These compounds have been designed and synthesized with the aim of finding potent agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The derivatives have been evaluated for their anti-tubercular activity, contributing to the discovery of new therapeutic options .
Herbicidal Activity
Research into herbicidal activity has included compounds with the benzo[d]thiazol-2-yl structure. These compounds have been computationally studied and experimentally tested for their activity against resistant weeds in agricultural settings. The studies aim to discover new agrochemicals with prominent herbicidal properties to manage weed resistance issues .
Mechanism of Action
Target of Action
The primary target of the compound 4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is the enzyme HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the replication of the Human Immunodeficiency Virus Type 1 (HIV-1), making it a key target for antiretroviral therapy .
Mode of Action
4-(Ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide interacts with HIV-1 RT in a manner that inhibits the enzyme’s function . The compound binds to the allosteric center of RT, which results in an uncompetitive inhibition mode . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding .
Biochemical Pathways
The inhibition of HIV-1 RT by 4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide affects the viral replication pathway . By inhibiting RT, the compound prevents the conversion of viral RNA into DNA, a critical step in the replication of HIV-1 . This disruption of the viral replication pathway leads to a decrease in the production of new virus particles .
Result of Action
The molecular and cellular effects of 4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide’s action include the inhibition of HIV-1 RT and the subsequent decrease in viral replication . This leads to a reduction in the viral load within the host, which can help to manage the progression of HIV-1 infection .
properties
IUPAC Name |
4-ethylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-4-26(23,24)15-8-5-13(6-9-15)18(22)21-19-20-16-10-7-14(12(2)3)11-17(16)25-19/h5-12H,4H2,1-3H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMAPSDBVBQTFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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